Carbonyl fluoride iodide

Catalog No.
S15348218
CAS No.
1495-48-3
M.F
CFIO
M. Wt
173.913 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Carbonyl fluoride iodide

CAS Number

1495-48-3

Product Name

Carbonyl fluoride iodide

IUPAC Name

carbonyl fluoride iodide

Molecular Formula

CFIO

Molecular Weight

173.913 g/mol

InChI

InChI=1S/CFIO/c2-1(3)4

InChI Key

KZDYXKDPUGQGPZ-UHFFFAOYSA-N

Canonical SMILES

C(=O)(F)I

Carbonyl fluoride iodide is a chemical compound with the formula CFIO. It belongs to the class of carbon oxohalides, which are compounds containing carbon, oxygen, and halogen atoms—specifically fluorine, chlorine, bromine, and iodine. Carbonyl fluoride iodide is characterized by its molecular weight of 173.9130 g/mol and is noted for its unique structure and reactivity profile among carbon oxohalides. This compound is less commonly encountered compared to its more prevalent analogs such as carbonyl fluoride and phosgene, yet it possesses distinctive properties that merit attention in both chemical research and industrial applications

8
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Typical of carbon oxohalides. It can react with nucleophiles due to the electrophilic nature of the carbonyl group. For example, it can undergo hydrolysis in the presence of water, leading to the formation of carbon dioxide and hydrogen fluoride:

CFIO+H2OCO2+2HF\text{CFIO}+\text{H}_2\text{O}\rightarrow \text{CO}_2+2\text{HF}

Additionally, it can engage in halogen exchange reactions where iodine may be substituted by other halogens under specific conditions. The reactivity of carbonyl fluoride iodide is influenced by the presence of other halogens or reactive agents, allowing for a range of synthetic pathways in organic chemistry .

Carbonyl fluoride iodide can be synthesized through several methods:

  • Direct Fluorination: This involves the reaction of carbon monoxide with iodine trifluoride or iodine pentafluoride under controlled conditions.
  • Halogen Exchange: Starting from carbonyl fluoride (COF₂), iodine can be introduced to substitute one of the fluorine atoms. This method typically requires elevated temperatures or specific catalysts to facilitate the reaction.
  • Reactions with Other Halides: Carbonyl fluoride iodide can also be produced by reacting phosgene with iodine under specific conditions that favor the formation of the desired product .

Carbonyl fluoride iodide has potential applications in various fields:

  • Chemical Synthesis: It serves as a reagent in organic synthesis for introducing iodine into organic molecules.
  • Fluorination Processes: Due to its reactive nature, it can be utilized in fluorination reactions to produce fluorinated organic compounds.
  • Research: As a less common compound within the realm of carbon oxohalides, it provides opportunities for studying halogen chemistry and reactivity patterns in organic compounds .

Studies involving interactions with carbonyl fluoride iodide have primarily focused on its reactivity with other halogens and nucleophiles. Its interaction with moisture leads to the formation of toxic by-products such as hydrogen fluoride and carbon dioxide, raising concerns regarding its stability and safe handling . Research into its adsorption properties on various substrates has also been conducted to understand its behavior in environmental contexts or catalysis .

Carbonyl fluoride iodide shares similarities with several other compounds within the category of carbon oxohalides. Below is a comparison highlighting its uniqueness:

Compound NameFormulaUnique Features
Carbonyl FluorideCOF₂Highly toxic gas; used as a reagent in organic synthesis
PhosgeneCOCl₂Known for its use as a chemical weapon; colorless gas
Carbonyl IodideCOI₂Lacks stability; not commonly encountered
Carbonyl BromideCOBr₂Less toxic than phosgene; used in organic synthesis
Carbonyl Chloride FluorideCOFClIntermediate compound in fluorination processes

Carbonyl fluoride iodide stands out due to its combination of iodine with a carbonyl group, which influences both its reactivity and potential applications in synthesis compared to other halides .

XLogP3

1.1

Hydrogen Bond Acceptor Count

2

Exact Mass

173.89779 g/mol

Monoisotopic Mass

173.89779 g/mol

Heavy Atom Count

4

Dates

Modify: 2024-08-11

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